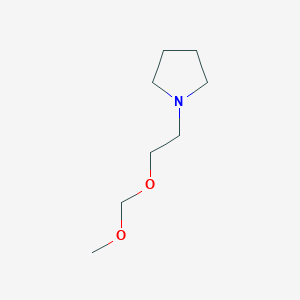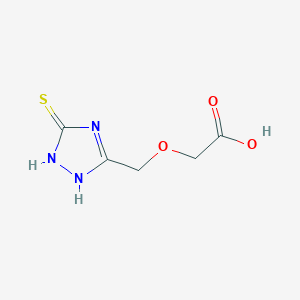
tert-butyl 4-isoquinolin-7-ylpiperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 4-isoquinolin-7-ylpiperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an isoquinoline ring attached to a piperazine moiety, which is further linked to a tert-butyl ester group. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-isoquinolin-7-ylpiperazine-1-carboxylate typically involves the Steglich esterification method. This method uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to form the ester bond under mild conditions . The reaction proceeds as follows:
- The carboxylic acid group of 4-Isoquinolin-7-yl-piperazine-1-carboxylic acid reacts with DCC to form an O-acylisourea intermediate.
- The intermediate then reacts with tert-butyl alcohol in the presence of DMAP to form the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using similar reagents and conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 4-isoquinolin-7-ylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The isoquinoline ring can be oxidized to form quinoline derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and halides can be used for substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
tert-butyl 4-isoquinolin-7-ylpiperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the development of bioactive compounds.
Medicine: It is utilized in the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-isoquinolin-7-ylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- Brexpiprazole Intermediate 1
Uniqueness
tert-butyl 4-isoquinolin-7-ylpiperazine-1-carboxylate is unique due to its specific structural features, such as the isoquinoline ring and the tert-butyl ester group. These features confer distinct chemical and biological properties, making it a valuable intermediate in the synthesis of various compounds.
Properties
Molecular Formula |
C18H23N3O2 |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
tert-butyl 4-isoquinolin-7-ylpiperazine-1-carboxylate |
InChI |
InChI=1S/C18H23N3O2/c1-18(2,3)23-17(22)21-10-8-20(9-11-21)16-5-4-14-6-7-19-13-15(14)12-16/h4-7,12-13H,8-11H2,1-3H3 |
InChI Key |
PZTHCZIIRUYQRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC3=C(C=C2)C=CN=C3 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Imidazo[1,2-a]pyridine-3-acetaldehyde,2-methyl-](/img/structure/B8680032.png)



![[3-(Dimethylamino)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B8680060.png)


![Methyl 3-{[(1-ethoxyethylidene)amino]oxy}propanoate](/img/structure/B8680074.png)
![[(3-Chloro-phenylcarbamoyl)-methyl]-carbamic acid tert-butyl ester](/img/structure/B8680090.png)

